4-(1,2,3-Thiadiazol-4-yl)pyridine
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)pyridine typically involves the reaction of pyridine derivatives with thiadiazole precursors. One common method involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine . Another approach includes the reaction of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine with sodium in n-butanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself.
Condensation Reactions: These reactions involve the formation of new bonds between the thiadiazole and other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine and solvents like dimethylformamide are commonly used.
Condensation Reactions: Reagents like 2-aminobenzoic acid and anhydrous potassium carbonate in dry dimethylformamide are used.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)pyridine involves its interaction with various molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to its broad spectrum of biological activities . The exact molecular targets and pathways are still under investigation, but its ability to inhibit certain enzymes and its anticancer properties are of particular interest .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole: Another isomer of thiadiazole with similar biological activities.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Thiadiazole: Less commonly studied but still of interest in medicinal chemistry.
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)pyridine is unique due to its specific arrangement of nitrogen and sulfur atoms within the thiadiazole ring, which contributes to its distinct biological activities and its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
4-pyridin-4-ylthiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBNSZNUEUONCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362993 | |
Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102253-71-4 | |
Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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